4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a sulfonyl chloride group and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride typically involves the reaction of 2,6-dimethylbenzenesulfonyl chloride with a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiazinane ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thiazinane ring.
Scientific Research Applications
4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins or other biomolecules. This reactivity is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride: Similar structure but with a chloro substituent.
4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride: Lacks the additional methyl group on the benzene ring.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-2,6-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-9-7-11(8-10(2)12(9)20(13,17)18)14-5-3-4-6-19(14,15)16/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVPVDUAZAKMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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